molecular formula C26H32N4O4 B2425395 Ethyl 4-(4-ethoxyphenyl)-2-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 1252915-14-2

Ethyl 4-(4-ethoxyphenyl)-2-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate

カタログ番号: B2425395
CAS番号: 1252915-14-2
分子量: 464.566
InChIキー: UXZNGHCYGMUPQX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 4-(4-ethoxyphenyl)-2-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a structurally complex dihydropyrimidine (DHPM) derivative of significant interest in medicinal chemistry research. Its core structure is based on the Biginelli-type dihydropyrimidine scaffold, which is known for its wide range of pharmacological activities. The specific substitutions on this core, particularly the 4-phenylpiperazine moiety, are designed to enhance its interaction with biological targets. This compound is primarily investigated for its potential as a protein kinase inhibitor , with studies focusing on its efficacy against various cancer cell lines. Researchers are exploring its mechanism of action, which is believed to involve the disruption of critical signaling pathways that drive cell proliferation and survival. The integration of the piperazine group is a strategic modification aimed at improving solubility and pharmacokinetic properties, making it a valuable tool for in vitro and in vivo structure-activity relationship (SAR) studies in the development of novel anticancer agents. Its research utility extends to probing enzyme inhibition mechanisms and serving as a key synthetic intermediate for further chemical elaboration.

特性

IUPAC Name

ethyl 4-(4-ethoxyphenyl)-2-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N4O4/c1-3-33-21-12-10-19(11-13-21)24-23(25(31)34-4-2)22(27-26(32)28-24)18-29-14-16-30(17-15-29)20-8-6-5-7-9-20/h5-13,24H,3-4,14-18H2,1-2H3,(H2,27,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXZNGHCYGMUPQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2C(=C(NC(=O)N2)CN3CCN(CC3)C4=CC=CC=C4)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

Ethyl 4-(4-ethoxyphenyl)-2-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and weight:

Property Value
Molecular FormulaC24H27FN4O3
Molecular Weight438.5 g/mol
IUPAC NameThis compound

The structure includes a tetrahydropyrimidine ring, an ethoxy group, and a piperazine moiety, which contribute to its biological activity.

The biological activity of this compound primarily stems from its ability to interact with specific enzymes and receptors in the body. Preliminary studies suggest that it may act as an enzyme inhibitor, modulating various metabolic pathways. For instance, it has been observed to inhibit certain enzymes involved in neurotransmitter regulation and metabolic processes, which could have implications for treating conditions such as depression or anxiety.

Antidepressant Potential

Research indicates that compounds similar to this compound exhibit antidepressant-like effects in animal models. A study utilizing the forced swim test demonstrated that administration of the compound significantly reduced immobility time compared to control groups. This suggests a potential for mood-enhancing properties.

Antioxidant Activity

In vitro assays have shown that this compound possesses antioxidant properties. It was found to scavenge free radicals effectively, indicating its potential role in protecting cells from oxidative stress. This activity is crucial as oxidative stress is implicated in various diseases, including neurodegenerative disorders .

Case Studies and Research Findings

  • In Vivo Studies : In a series of experiments involving rodent models, the compound was administered at varying dosages. Results indicated a dose-dependent response in terms of both antidepressant activity and antioxidant capacity. Higher doses were associated with improved behavioral outcomes in stress-induced models .
  • Molecular Docking Studies : Computational studies using molecular docking techniques have identified potential binding sites for this compound on target enzymes. These studies suggest that the compound may inhibit enzymes involved in neurotransmitter metabolism, thus supporting its proposed antidepressant effects .
  • Toxicological Assessments : Toxicity studies conducted on various animal models revealed no significant adverse effects at therapeutic doses. This safety profile is promising for further development as a therapeutic agent .

科学的研究の応用

Chemical Properties and Structure

The compound features a tetrahydropyrimidine core with an ethoxyphenyl substituent and a phenylpiperazine moiety. Its molecular formula is C23H30N4O3C_{23}H_{30}N_{4}O_{3} and it has a molecular weight of approximately 414.52 g/mol. The unique structure allows for various chemical reactions and biological interactions.

Synthetic Routes

The synthesis of Ethyl 4-(4-ethoxyphenyl)-2-oxo-6-[(4-phenylpiperazin-1-yl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. Common methods include:

  • Condensation Reactions: Utilizing aldehydes and urea derivatives.
  • Cyclization Reactions: Forming the tetrahydropyrimidine ring through cyclization of intermediate products.

Reaction Conditions

The synthesis often requires specific conditions such as controlled temperatures and the use of catalysts to achieve high yields and purity.

Medicinal Chemistry

This compound has been studied for its potential therapeutic effects:

Application Description
Antidepressant Exhibits properties that may influence serotonin receptors due to the piperazine moiety.
Anticonvulsant Preliminary studies indicate anticonvulsant activity in animal models .
Antitumor Activity Research suggests potential cytotoxic effects against certain cancer cell lines .

The compound's interactions with biological targets have been a focus of research:

  • Enzyme Inhibition: Studies indicate that it may inhibit specific enzymes involved in metabolic pathways.

Organic Synthesis

In organic chemistry, it serves as a valuable building block for synthesizing more complex molecules:

Reagent Type Usage
Building Block Used in the synthesis of novel pharmaceutical compounds .
Reagent Acts as a reagent in various organic reactions including substitution and oxidation.

Antidepressant Activity

A study conducted on the antidepressant potential of related compounds revealed that modifications in the ethoxy group significantly influenced receptor binding affinities, suggesting similar mechanisms may be applicable to this compound .

Anticonvulsant Effects

Research published in pharmacological journals highlighted the anticonvulsant properties of structurally similar compounds derived from tetrahydropyrimidines. This study provided insights into dosage ranges and efficacy in animal models .

Q & A

Q. What synthetic methodologies are recommended for preparing this tetrahydropyrimidine derivative?

The compound can be synthesized via a modified Biginelli reaction, involving a one-pot cyclocondensation of ethyl acetoacetate, 4-ethoxyphenyl aldehyde, and a thiourea precursor containing the 4-phenylpiperazine moiety. Reaction optimization should focus on solvent selection (e.g., ethanol or acetic acid) and temperature control (80–100°C) to enhance yield . Catalysts like HCl or Lewis acids (e.g., Yb(OTf)₃) may improve regioselectivity for the methyl-substituted tetrahydropyrimidine core. Post-synthetic modifications, such as introducing the phenylpiperazine group via alkylation, require inert conditions (argon atmosphere) and stoichiometric control to avoid byproducts .

Q. How can the crystal structure and stereochemistry of this compound be rigorously characterized?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving stereochemical ambiguities. Key parameters include:

  • Data collection : Monochromatic Mo-Kα radiation (λ = 0.71073 Å) at 294 K .
  • Refinement : R-factor ≤ 0.05 and wR-factor ≤ 0.15, with mean C–C bond lengths of ~1.54 Å to validate geometry . For non-crystalline samples, use 2D NMR (¹H-¹³C HSQC, HMBC) to confirm substituent positions, particularly the methylene bridge linking the piperazine group to the tetrahydropyrimidine ring .

Q. What analytical techniques are critical for purity assessment and functional group verification?

  • HPLC-MS : Use a C18 column with a gradient of acetonitrile/water (0.1% formic acid) to detect impurities. The molecular ion peak ([M+H]⁺) should align with the calculated molecular weight (C₂₅H₃₁N₄O₄; MW = 467.55 g/mol) .
  • FT-IR : Key peaks include C=O stretches (~1700 cm⁻¹ for ester and ketone groups) and N–H bends (~3300 cm⁻¹ for the tetrahydropyrimidine NH) .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing side reactions like retro-Biginelli decomposition?

  • Solvent screening : Compare polar aprotic solvents (DMF, DMSO) versus protic solvents (EtOH). Protic solvents stabilize intermediates but may reduce yields at higher temperatures .
  • Additives : Use urea or thiourea derivatives to stabilize the enolic form of ethyl acetoacetate, favoring cyclization .
  • Kinetic studies : Monitor reaction progress via in-situ FT-IR to identify optimal stopping points and avoid over-oxidation of the 2-oxo group .

Q. What computational strategies are effective for predicting the compound’s bioactivity and binding affinity?

  • Molecular docking : Target receptors like dopamine D2 or serotonin 5-HT₁A (common for phenylpiperazine derivatives). Use AutoDock Vina with force fields (e.g., AMBER) to simulate ligand-receptor interactions. Validate with binding free energy calculations (MM-PBSA) .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with in vitro activity data to guide structural modifications .

Q. How do structural modifications (e.g., replacing ethoxy with methoxy or halogens) impact solubility and pharmacokinetics?

  • LogP studies : Measure partition coefficients (octanol/water) to assess hydrophobicity. Ethoxy groups increase lipophilicity (LogP ~2.5) compared to methoxy (LogP ~2.0) .
  • Solubility enhancement : Co-crystallization with sulfonic acids (e.g., p-toluenesulfonic acid) improves aqueous solubility by 3–5 fold .

Q. What in vitro assays are suitable for evaluating its potential as a CNS-active agent?

  • Receptor binding assays : Radioligand competition assays using [³H]spiperone for D2 receptors or [³H]8-OH-DPAT for 5-HT₁A receptors. IC₅₀ values < 100 nM suggest high affinity .
  • CYP450 inhibition : Screen against CYP3A4 and CYP2D6 isoforms using human liver microsomes to predict drug-drug interactions .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points for structurally similar analogs: How to address this?

Variations arise from polymorphic forms or hydrate/solvate formation. For example:

  • Anhydrous forms melt at 160–165°C, while monohydrates (common in crystallization) show lower melting points (145–150°C) .
  • Use differential scanning calorimetry (DSC) to distinguish polymorphs and thermogravimetric analysis (TGA) to detect solvent loss .

Q. Conflicting bioactivity data in analogous compounds: How to design follow-up studies?

  • Dose-response curves : Replicate assays with tighter concentration gradients (e.g., 0.1–100 μM) to identify EC₅₀/IC₅₀ more accurately.
  • Off-target profiling : Use kinase panels or GPCR arrays to rule out nonspecific binding. Compounds with >50% inhibition at 10 μM require scaffold optimization .

Methodological Resources

  • Synthetic protocols : Adapted Biginelli conditions from [2, 9].
  • Crystallography : SC-XRD parameters from [3, 5].
  • Computational tools : Docking workflows in [18], QSAR datasets in [13].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。